An In-depth Technical Guide to 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enigmatic Status of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione
The landscape of chemical research is vast, with countless compounds synthesized and characterized. Yet, some molecules, despite their seemingly straightforward structures, remain elusive in the established chemical registries. 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione is one such compound. While its close analogs, such as the 6-methyl derivative, are documented, a specific CAS number for the 6-ethyl variant is not readily found in major chemical databases. This guide, therefore, serves a dual purpose: to provide a comprehensive theoretical and practical framework for the synthesis and characterization of this intriguing molecule, and to highlight its potential within the broader context of the significant biological activities exhibited by the 1,3,5-triazine-2,4(1H,3H)-dione scaffold.
This document is crafted for the discerning researcher, offering not just protocols, but the scientific rationale behind them. It is a testament to the spirit of scientific inquiry, where the absence of a catalog entry is not a barrier, but an invitation to explore.
The 1,3,5-Triazine-2,4(1H,3H)-dione Core: A Privileged Scaffold in Medicinal Chemistry
The 1,3,5-triazine ring is a versatile heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The dione substitution pattern, in particular, has been a fertile ground for the development of novel therapeutic agents. The presence of two carbonyl groups and multiple nitrogen atoms allows for a rich tapestry of intermolecular interactions, making these compounds adept at binding to various biological targets.
The introduction of an alkyl substituent at the 6-position, such as an ethyl group, can significantly influence the molecule's physicochemical properties, including its lipophilicity, solubility, and metabolic stability. These modifications are crucial in the drug discovery process, as they allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.
Synthesis of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione: A Proposed Pathway
Given the absence of a commercial source for 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione, a reliable synthetic route is paramount. Based on established methodologies for the synthesis of 6-alkyl-s-triazine derivatives, a two-step process starting from the readily available cyanuric chloride is proposed.
Step 1: Synthesis of 2,4-Dichloro-6-ethyl-1,3,5-triazine
The initial step involves the selective mono-alkylation of cyanuric chloride using an ethyl Grignard reagent. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution.
Experimental Protocol:
Materials:
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Cyanuric chloride
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Ethylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
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Anhydrous tetrahydrofuran (THF) or other suitable anhydrous solvent
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Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, anhydrous sodium sulfate)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF.
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Cool the solution to -10°C to 0°C using an ice-salt bath.
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Slowly add a solution of ethylmagnesium bromide (1.0 equivalent) in THF to the stirred solution of cyanuric chloride via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 5°C. The slow addition is crucial to prevent di- and tri-substitution.
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After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the monosubstituted product.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-ethyl-1,3,5-triazine.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, the use of anhydrous solvents and a dry atmosphere (nitrogen or argon) is essential to prevent the decomposition of the Grignard reagent and ensure the success of the reaction.
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Low Temperature: The reaction is performed at low temperatures to control the reactivity of the Grignard reagent and to favor the monosubstitution of cyanuric chloride. At higher temperatures, the risk of multiple substitutions increases significantly.
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Slow Addition: The dropwise addition of the Grignard reagent helps to maintain a low local concentration of the nucleophile, further minimizing the formation of undesired byproducts.
Diagram of the Synthetic Workflow:
Caption: Synthesis of 2,4-dichloro-6-ethyl-1,3,5-triazine.
Step 2: Hydrolysis to 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione
The second step involves the hydrolysis of the two remaining chlorine atoms on the triazine ring to yield the desired dione. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Acidic Hydrolysis):
Materials:
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2,4-Dichloro-6-ethyl-1,3,5-triazine
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Aqueous acid (e.g., hydrochloric acid or sulfuric acid)
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Suitable solvent (e.g., water, dioxane, or a mixture)
Procedure:
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Dissolve or suspend 2,4-dichloro-6-ethyl-1,3,5-triazine (1.0 equivalent) in a suitable solvent.
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Add an aqueous solution of a strong acid (e.g., 1 M HCl).
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Heat the reaction mixture to reflux and monitor the progress of the hydrolysis by TLC or LC-MS.
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Upon completion of the reaction, cool the mixture to room temperature.
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If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.
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If the product remains in solution, neutralize the acid and extract the product with a suitable organic solvent.
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Purify the crude product by recrystallization.
Causality of Experimental Choices:
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Acid Catalysis: The hydrolysis of the C-Cl bonds is facilitated by the protonation of the triazine ring nitrogens, which increases the electrophilicity of the carbon atoms attached to the chlorine atoms.
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Elevated Temperature: The hydrolysis of the relatively unreactive chlorotriazine requires thermal energy to proceed at a reasonable rate.
Diagram of the Synthetic Workflow:
Caption: Hydrolysis to the final dione product.
Physicochemical Properties and Analytical Characterization
The following table summarizes the predicted physicochemical properties of 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Appearance | White to off-white solid |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol) |
| Melting Point | Expected to be a high-melting solid, likely >200°C |
Analytical Characterization:
The identity and purity of the synthesized 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A triplet corresponding to the methyl protons of the ethyl group. - A quartet corresponding to the methylene protons of the ethyl group. - A broad singlet corresponding to the two N-H protons of the triazine ring. |
| ¹³C NMR | - A signal for the methyl carbon of the ethyl group. - A signal for the methylene carbon of the ethyl group. - Signals for the carbonyl carbons of the dione. - A signal for the carbon atom of the triazine ring attached to the ethyl group. |
| Mass Spectrometry (MS) | - The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | - Strong absorption bands corresponding to the C=O stretching vibrations of the dione. - N-H stretching vibrations. - C-N stretching vibrations of the triazine ring. |
Potential Applications in Drug Discovery and Beyond
Derivatives of 1,3,5-triazine-2,4(1H,3H)-dione have shown significant promise in various therapeutic areas. The introduction of a 6-ethyl group could modulate the biological activity of the parent scaffold in several ways, potentially leading to the discovery of novel drug candidates.
Potential Therapeutic Areas:
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Oncology: Many triazine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways involved in cancer cell proliferation and survival.
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Inflammation: The triazine scaffold has been explored for the development of anti-inflammatory agents, with some derivatives showing inhibitory activity against key inflammatory mediators.
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Infectious Diseases: The structural features of triazines make them suitable for targeting enzymes and proteins essential for the survival of various pathogens, including bacteria, viruses, and parasites.
Beyond medicinal chemistry, the unique electronic and structural properties of triazine derivatives make them attractive for applications in materials science , such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion and Future Perspectives
While 6-Ethyl-1,3,5-triazine-2,4(1H,3H)-dione may currently lack a designated CAS number, its synthesis is readily achievable through established chemical transformations. This guide provides a robust framework for its preparation and characterization, empowering researchers to explore its potential. The rich history of the 1,3,5-triazine-2,4(1H,3H)-dione scaffold in medicinal chemistry suggests that this ethyl-substituted analog is a worthy candidate for further investigation. Its synthesis and subsequent biological evaluation could unveil novel therapeutic agents with improved efficacy and pharmacokinetic properties. The path from a hypothetical molecule to a potential therapeutic is paved with rigorous synthesis, thorough characterization, and insightful biological screening, and this guide serves as the first step on that exciting journey.
References
- Menicagli, R., Samaritani, S., & Zucchelli, V. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Synthesis, 2000(12), 1741-1744.
- Dudley, J. R., Thurston, J. T., Schaefer, F. C., Holm-Hansen, D., Hull, C. J., & Adams, P. (1951). Cyanuric Chloride Derivatives. I. The Preparation and Reactions of Some 2-Substituted-4,6-dichloro-s-triazines. Journal of the American Chemical Society, 73(7), 2986-2990.
- Smolin, E. M., & Rapoport, L. (1959).
- Ostrogovich, G., & Gheorghiu, C. (1937). Ricerche sulle triazine. Nota I. Sulla reazione del cloruro di cianurile con i reattivi di Grignard. Gazzetta Chimica Italiana, 67, 437-446.
- Shaw, G. (1953). The Hydrolysis of some 2: 4-Dichloro-1: 3: 5-triazines. Journal of the Chemical Society (Resumed), 3428-3432.
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Junaid, M., et al. (2020). Design, synthesis, and biological evaluation of new 6, N 2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. RSC Advances, 10(43), 25517-25528.[1]
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Koprowska, K., et al. (2019). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 9(25), 14239-14251.[2]
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